Home > Products > Screening Compounds P102126 > 2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-propylacrylamide
2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-propylacrylamide -

2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-propylacrylamide

Catalog Number: EVT-4703701
CAS Number:
Molecular Formula: C23H23F3N2O3
Molecular Weight: 432.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description:

BAY 59-3074 is a novel cannabinoid receptor ligand with partial agonist properties at both CB1 and CB2 receptors. [] It exhibits potent antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain. [] Studies indicate that its analgesic effects are mediated through the cannabinoid CB1 receptor. [] Tolerance to cannabinoid-related side effects, such as hypothermia, develops rapidly with repeated administration, while the analgesic efficacy remains consistent or even increases. []

Relevance:

(–)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 38-7271)

Compound Description:

BAY 38-7271 is a potent and selective cannabinoid CB1 receptor agonist. [] It serves as a pharmacological tool to induce a discriminative stimulus cue in drug discrimination procedures, allowing for the evaluation of the cannabinoid receptor-mediated effects of other compounds. []

Relevance:

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide

Compound Description:

This compound represents a simple benzamide derivative featuring both a cyano group and a trifluoromethyl group on the phenyl ring, along with an ethoxy substituent on the benzamide moiety. [] The crystal structure reveals a planar conformation of the two aromatic rings, with an intramolecular hydrogen bond between the amide NH and the carbonyl oxygen. [] Intermolecular hydrogen bonding involving CH⋯N and CH⋯F interactions contribute to the crystal packing. []

Relevance:

(Z)-2-(4-(2-Cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS)

Compound Description:

CYS is a short π-conjugated molecule exhibiting aggregation-caused quenching (ACQ) in DMSO-water mixtures with increasing water content. [] Its self-assembly leads to the formation of nanostructured crystalline asymmetrical particles. [] Cytotoxicity studies reveal lower biocompatibility compared to BCYS, a larger π-conjugated analog. []

Relevance:

2,2′‐(((1Z,1′Z)‐1,4‐phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenylene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (BCYS)

Compound Description:

BCYS is a larger π-conjugated analog of CYS, exhibiting aggregation-induced emission (AIE) in DMSO-water mixtures with increasing water content. [] Its self-assembly leads to the formation of microfibrous structures with lengths of 5-6 microns and widths of 200-500 nm. [] BCYS demonstrates better biocompatibility than CYS in cytotoxicity studies. []

Properties

Product Name

2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-propylacrylamide

IUPAC Name

(E)-2-cyano-3-[3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-N-propylprop-2-enamide

Molecular Formula

C23H23F3N2O3

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C23H23F3N2O3/c1-3-10-28-22(29)18(14-27)11-16-8-9-20(21(13-16)30-4-2)31-15-17-6-5-7-19(12-17)23(24,25)26/h5-9,11-13H,3-4,10,15H2,1-2H3,(H,28,29)/b18-11+

InChI Key

PWLVQPHARXUUME-WOJGMQOQSA-N

SMILES

CCCNC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)OCC)C#N

Canonical SMILES

CCCNC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)OCC)C#N

Isomeric SMILES

CCCNC(=O)/C(=C/C1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)OCC)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.